4-Amino-3-nitrobenzophenone

Description

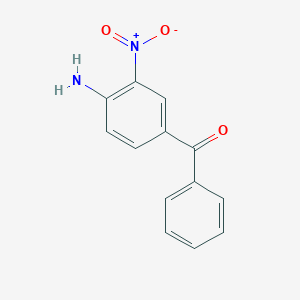

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOOFAMQPUEDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185358 | |

| Record name | 4-Amino-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-19-3 | |

| Record name | 4-Amino-3-nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-NITROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E56P3N5XX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-nitrobenzophenone: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Amino-3-nitrobenzophenone. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the physicochemical characteristics of the compound, provides established experimental protocols for its synthesis and purification, and explores its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly benzodiazepines. The mechanism of action for these derivatives, focusing on the GABA-A receptor signaling pathway, is also elucidated through a visual diagram.

Chemical Properties

This compound is an organic compound characterized by a benzophenone core structure substituted with both an amino and a nitro functional group.[1] It typically appears as a yellow to orange crystalline powder.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4-amino-3-nitrophenyl)(phenyl)methanone | [2] |

| CAS Number | 31431-19-3 | [2][3][4] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [2][3][4] |

| Molecular Weight | 242.23 g/mol | [3][4] |

| Appearance | Yellow to orange powder/crystals | [1][5] |

| Melting Point | 139-143 °C | [4] |

| Boiling Point | 449.7 °C at 760 mmHg (estimated) | [4] |

| Solubility | Sparingly soluble in water (10 mg/L at 20 °C) | [1][4] |

| pKa | -2.67 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 4-aminobenzophenone. The following protocol is a representative example.

Experimental Workflow for Synthesis

Methodology:

-

Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 4-aminobenzophenone to an excess of cold, concentrated sulfuric acid. Stir until complete dissolution.

-

Nitration: While maintaining the temperature between 0 and 5 °C, add fuming nitric acid dropwise to the solution over a period of 30-60 minutes.

-

Reaction: Continue stirring the reaction mixture at a low temperature for an additional 1-2 hours to ensure the completion of the nitration.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Drying: Dry the product in a vacuum oven at a moderate temperature.

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude this compound. The choice of solvent is critical for effective purification.

Experimental Protocol for Recrystallization

Methodology:

-

Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[6]

-

Dissolution: Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.

-

Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.

-

Complete Precipitation: To maximize the yield, cool the flask in an ice bath for about 30 minutes.[6]

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small portion of the cold recrystallization solvent.[6]

-

Drying: Dry the purified crystals in a vacuum oven.

Applications in Drug Development

This compound and its precursors are valuable intermediates in the synthesis of various pharmaceuticals, most notably the benzodiazepine class of drugs.[7] Benzodiazepines are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8]

A key precursor in the synthesis of several benzodiazepines is 2-amino-5-nitrobenzophenone, which can be synthesized from related starting materials. For instance, the well-known benzodiazepine, nitrazepam, is synthesized from 2-amino-5-nitrobenzophenone.[8][9][10] The synthesis of another important benzodiazepine, clonazepam, starts from 2-amino-2'-chloro-5-nitrobenzophenone.[11][12][13]

Role in Benzodiazepine Synthesis

The general synthetic pathway to 1,4-benzodiazepines often involves the reaction of a substituted 2-aminobenzophenone with an α-amino acid or its derivative, or with a haloacetyl halide followed by cyclization with ammonia.[14]

Mechanism of Action of Benzodiazepine Derivatives: GABA-A Receptor Signaling

Benzodiazepines exert their pharmacological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[15][16][17] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[16][17] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in its excitability.[17]

GABA-A Receptor Signaling Pathway with Benzodiazepine Modulation

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthetic routes. Its significance in the pharmaceutical industry, particularly as a precursor for the synthesis of benzodiazepines, underscores its importance in drug development. A thorough understanding of its chemistry and biological context is crucial for researchers and scientists working to develop new therapeutics targeting the central nervous system. Further research into the biological activities of other derivatives of this compound, such as benzimidazoles, could unveil new therapeutic opportunities.[18][19][20][21]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. S.R. CHEMICALS [srchemicals.co.in]

- 4. This compound | CAS#:31431-19-3 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrazepam - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Nitrazepam [erowid.org]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. "The Process For Preparation Of Clonazepam" [quickcompany.in]

- 14. jyoungpharm.org [jyoungpharm.org]

- 15. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GABAA receptor - Wikipedia [en.wikipedia.org]

- 18. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-nitrobenzophenone

CAS Number: 31431-19-3

An Overview for Researchers, Scientists, and Drug Development Professionals

4-Amino-3-nitrobenzophenone is an aromatic organic compound characterized by a benzophenone core structure with both an amino (-NH2) and a nitro (-NO2) functional group attached to one of the phenyl rings.[1][2] This substitution pattern, featuring an electron-donating amino group and an electron-withdrawing nitro group, makes it a versatile and valuable intermediate in various fields of chemical synthesis.[2] It typically appears as a yellow to orange crystalline solid or powder.[1][3] Primarily produced through industrial chemical processes, it is not known to occur naturally.[1][3] Its main utility lies in its role as a foundational building block for the synthesis of more complex molecules, particularly in the pharmaceutical, dye, and polymer industries.[1][3][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application in synthesis and for ensuring appropriate handling and storage. The key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 31431-19-3 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [2] |

| Molecular Weight | 242.23 g/mol | [2] |

| Appearance | Yellow to orange powder or crystalline solid | [1][3][5] |

| Melting Point | 139-145 °C | [5][6] |

| Boiling Point | ~385.05 °C (rough estimate) | [6][7] |

| Water Solubility | 10 mg/L (at 20 °C); sparingly soluble | [1][6] |

| Storage Temperature | Room temperature, in a cool, dry, well-ventilated area | [1][6] |

| EINECS Number | 250-631-2 | [1][5] |

Synthesis and Experimental Protocols

This compound is synthesized via multi-step organic reactions, typically involving the nitration and subsequent amination of benzophenone precursors.[1] A documented method involves the nucleophilic displacement of a methoxy group from a precursor molecule.

Experimental Protocol: Synthesis from 4-Methoxy-3-nitrobenzophenone

A convenient synthesis method involves the reaction of 4-methoxy-3-nitrobenzophenone with aqueous ammonia under pressure.[8] The high lability of the methoxy group, due to the electron-withdrawing effects of the ortho-nitro and para-benzoyl groups, facilitates its displacement by the amino group.[8]

Materials and Reagents:

-

4-Methoxy-3-nitrobenzophenone

-

Aqueous ammonia (25%)

-

Water

-

Pressure vessel

Procedure:

-

A mixture of 4-methoxy-3-nitrobenzophenone (0.1 mole) and an excess of 25% aqueous ammonia (0.6 mole) is placed in a closed pressure vessel.[8]

-

The vessel is heated to 120 °C and maintained at this temperature for 5 hours.[8]

-

After the reaction period, the mixture is allowed to cool to 30 °C.[8]

-

The reaction mixture is then diluted with 500 ml of water.[8]

-

The product, this compound, separates out as a solid.[8]

-

The solid product is collected by filtration and can be further purified by recrystallization to yield yellow needles.[8]

Applications in Research and Drug Development

The primary significance of this compound lies in its role as a chemical intermediate for synthesizing a variety of organic compounds.[1][4][9]

-

Pharmaceutical Synthesis: It is a key starting material for preparing heterocyclic ring systems such as benzimidazoles and imidazolopyridines.[4][6][7] These structural motifs are present in many biologically active compounds, and this intermediate has been used in the synthesis of potential analgesic, anti-inflammatory, and anticonvulsant drugs.[1]

-

Analytical Reference Standard: The compound is utilized as a characterized reference standard for API Benzophenone in analytical applications, including method development, validation, and quality control (QC) during drug development.[2][10]

-

Dye and Material Science: Due to its aromatic structure and functional groups, it serves as a precursor in the synthesis of dyes and UV-absorbing materials.[3]

-

Specialized Applications: It has been described as a molecular electrostatic potential modifier for use in hyperpolarization devices, an application related to its physical properties.

Biological Activity and Safety Profile

There is limited information regarding the specific biological activity or mechanism of action of this compound itself. Its relevance is primarily as a precursor to pharmacologically active molecules.[1]

Safety and Handling:

-

Information regarding toxicity is limited, but the presence of nitro and amino groups on an aromatic ring suggests that it may exhibit properties similar to other aromatic amines and nitro compounds, which can include mutagenicity or toxicity.[1]

-

Standard safety precautions should be taken, such as avoiding inhalation of dust and direct contact with skin and eyes.[11] Dust may cause irritation to the skin, eyes, and respiratory tract.[11]

-

It is stable under normal temperatures and pressures and should be stored in a tightly closed container away from incompatible substances.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound (31431-19-3) for sale [vulcanchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 31431-19-3 this compound AKSci J61527 [aksci.com]

- 6. This compound CAS#: 31431-19-3 [m.chemicalbook.com]

- 7. This compound , >98.0% , 31431-19-3 - CookeChem [cookechem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Amino-3-Nitro Benzophenone - CAS - 31431-19-3 | Axios Research [axios-research.com]

- 11. sdichem.com [sdichem.com]

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzophenone is an organic compound that serves as a key intermediate in various synthetic chemical processes.[1][2] Its molecular structure, featuring a benzophenone core substituted with both an amino and a nitro group, provides multiple reactive sites, making it a versatile building block in the synthesis of more complex molecules, particularly heterocyclic systems like benzimidazoles and imidazolopyridines.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols for their determination. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in reactions, and for the development of purification methods.

| Property | Value | Source(s) |

| CAS Number | 31431-19-3 | [3] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [3][4] |

| Molecular Weight | 242.23 g/mol | [4] |

| Appearance | Yellow to light orange crystalline powder | [1][5] |

| Melting Point | 139-143 °C | |

| Boiling Point | 449.7 °C at 760 mmHg (estimated) | [6] |

| Solubility | Sparingly soluble in water. Soluble in acetone. | [1] |

| Odor | Faint characteristic odor | [5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a moderate level to quickly approach the expected melting point (around 130 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure accuracy.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

Solvents (e.g., water, acetone, ethanol, hexane)

Procedure:

-

Place approximately 10 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the desired solvent (e.g., water) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely disappears, it is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

-

Record the observations.

-

Repeat the procedure with other solvents (e.g., acetone, ethanol, hexane) to determine the solubility profile of the compound. For sparingly soluble compounds, the test can be repeated with gentle heating, noting any changes in solubility.

Spectroscopic Analysis

Principle: NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in acetone)

-

Pipettes

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Analyze the spectra to identify the chemical shifts, integration values, and coupling patterns to confirm the molecular structure. The presence of aromatic protons, an amino group, and the specific substitution pattern can be determined.

Principle: FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the presence of certain functional groups in a molecule.

Apparatus:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Spatula

Procedure:

-

Ensure the diamond crystal of the ATR accessory is clean.

-

Record a background spectrum.

-

Place a small amount of the this compound powder directly onto the ATR crystal, ensuring good contact.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands. Key expected peaks would include N-H stretching for the amino group, N-O stretching for the nitro group, C=O stretching for the ketone, and C-H and C=C stretching for the aromatic rings.[8][9]

Principle: UV-Vis spectroscopy refers to absorption spectroscopy in the ultraviolet-visible spectral region. This means it uses light in the visible and adjacent ranges. The absorption of UV or visible radiation corresponds to the excitation of outer electrons.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

Procedure:

-

Prepare a dilute stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum, typically from 200 to 800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax). The spectrum is expected to show absorptions characteristic of nitroaromatic and benzophenone structures.[10][11]

Synthesis Workflow

As this compound is a synthetic intermediate, understanding its synthesis is crucial for its application. A plausible synthetic route is the nitration followed by amination of a benzophenone precursor.[1][5] The following diagram illustrates a conceptual workflow for its synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with standardized protocols for their determination. The data and methodologies presented herein are intended to support researchers and professionals in the effective utilization of this important chemical intermediate in their synthetic endeavors. Accurate characterization of its physical properties is fundamental to ensuring reproducibility and success in the development of new chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | CAS#:31431-19-3 | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4-Amino-3-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Amino-3-nitrobenzophenone (CAS No: 31431-19-3), a key intermediate in the synthesis of various pharmaceutical compounds and other organic materials.[1] This document outlines its melting point and solubility characteristics, supported by detailed, generalized experimental protocols.

Core Physicochemical Data

The key physical and chemical properties of this compound are summarized below. This compound typically appears as a yellow to light orange crystalline powder.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [2] |

| Molecular Weight | 242.23 g/mol | [2] |

| Melting Point | 139 - 143 °C | [2] |

| Water Solubility | 10 mg/L (at 20 °C) | |

| Other Solubilities | Soluble in Acetone | |

| Appearance | Yellow to light orange crystalline powder | [1] |

Experimental Protocols

The following sections describe standardized, generalized methodologies for the determination of the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary tube method with a calibrated melting point apparatus. This technique relies on the principle that pure crystalline solids exhibit a sharp melting point, while impurities will broaden and depress the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.[3]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Initial Determination: A rapid heating rate (approximately 10-20 °C per minute) is used to obtain an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination (Visual Method)

A qualitative and semi-quantitative assessment of solubility can be performed by observing the dissolution of the solute in a given solvent at a specified temperature.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer or sonicator

-

Analytical balance

-

Pipettes or graduated cylinders

-

Constant temperature bath

Procedure:

-

Solvent Addition: A precise volume of the chosen solvent (e.g., deionized water, acetone) is added to a clean test tube.

-

Solute Addition: A pre-weighed amount of this compound is added to the test tube.

-

Mixing: The test tube is stoppered and agitated vigorously using a vortex mixer or placed in a sonicator bath to facilitate dissolution.[5] The process is carried out at a constant temperature (e.g., 20 °C).

-

Observation: The mixture is visually inspected for any undissolved solid. If the solid dissolves completely, more solute is added in known increments until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

-

Quantification: The total mass of the solute that dissolves in the specific volume of the solvent is recorded to express the solubility, often in mg/L or g/100mL.

Visualized Workflows

The following diagrams illustrate the generalized experimental workflows for melting point determination and a potential analytical workflow using HPLC.

Caption: Generalized workflow for determining the melting point of an organic solid.

Caption: A typical workflow for the analysis of an aromatic amine using RP-HPLC.

References

4-Amino-3-nitrobenzophenone molecular structure and formula

An In-depth Technical Guide to 4-Amino-3-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and analysis. This guide is intended to serve as a critical resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Chemical Identity

This compound is an organic aromatic compound characterized by a benzophenone core substituted with both an amino (-NH₂) and a nitro (-NO₂) group on one of the phenyl rings.[1] This dual functionality makes it a versatile precursor in various synthetic applications.[1][2]

-

Chemical Name: (4-Amino-3-nitrophenyl)(phenyl)methanone[1]

-

Canonical SMILES: C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)--INVALID-LINK--[O-][11]

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline powder.[1][3][5][6][7][8] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| Appearance | Yellow to orange powder/crystals | [1][3][5][6][7][8][14] |

| Melting Point | 138 - 143 °C | [5][6][13][14] |

| Boiling Point | 449.7 ± 35.0 °C at 760 mmHg | [3][13] |

| Density | 1.3 ± 0.1 g/cm³ | [3][13] |

| Water Solubility | 10 mg/L (at 20 °C) | [1][3][13][14] |

| Solubility | Soluble in Acetone | [6] |

| pKa (Predicted) | -2.67 ± 0.10 | [1][14] |

| Flash Point | 225.8 ± 25.9 °C | [3][13] |

| Refractive Index | 1.657 | [3][13] |

Key Applications

The unique structure of this compound, with its multiple reaction sites, makes it a valuable building block in organic synthesis.[1][2] It is primarily used as a pharmaceutical intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles and imidazolopyridines, which are core scaffolds in many biologically active molecules.[2][14]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

A documented method for synthesizing this compound involves a two-step process starting from o-nitroanisole.[15] The first step is the synthesis of the intermediate, 4-methoxy-3-nitrobenzophenone, followed by amination.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzophenone (Intermediate) [15]

-

Reaction Setup: To a stirred mixture of o-nitroanisole (0.2 mole) and anhydrous ferric chloride (2 g), add benzoyl chloride (0.24 mole) dropwise over a period of 1 hour at 30°C.

-

Heating: Slowly raise the temperature of the reaction mixture to 135-140°C over 30 minutes and maintain this temperature for 5 hours.

-

Quenching and Extraction: Cool the mixture to 30°C and pour it into a mixture of 10N hydrochloric acid (5 ml) with crushed ice (300 g).

-

Work-up: Extract the product with chloroform (200 ml). Dry the organic layer over anhydrous potassium carbonate.

-

Purification: Evaporate the solvent under vacuum. Recrystallize the resulting residue from methanol to yield the intermediate product as yellow needles.

Step 2: Synthesis of this compound [15]

-

Reaction Setup: Heat a mixture of 4-methoxy-3-nitrobenzophenone (0.1 mole) and excess aqueous ammonia (25%) in a closed pressure vessel at 120°C for 5 hours. The high lability of the methoxy group, due to the electron-withdrawing nitro and benzoyl groups, facilitates nucleophilic displacement by the amino group.[15]

-

Isolation: Cool the reaction mixture to 30°C and dilute with water (500 ml).

-

Purification: Filter the product that separates out and recrystallize to obtain pure this compound as yellow needles.

Caption: Workflow for the two-step synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purity assessment of this compound.[10]

-

Column: A standard reverse-phase column, such as Newcrom R1, is suitable for this separation.[10]

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, acidified with phosphoric acid.[10] For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[10]

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase or a suitable solvent like acetone to a known concentration.

-

Injection: Inject a standard volume (e.g., 10 µL) of the sample solution into the HPLC system.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the analyte exhibits strong absorbance.

-

Quantification: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Caption: Standard workflow for the HPLC analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. 4-Amino-3-Nitro Benzophenone - CAS - 31431-19-3 | Axios Research [axios-research.com]

- 5. This compound Manufacturer Exporter Supplier from Surat India [gauranginternational.in]

- 6. S.R. CHEMICALS [srchemicals.co.in]

- 7. This compound | 31431-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Page loading... [wap.guidechem.com]

- 9. sdichem.com [sdichem.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound | CAS#:31431-19-3 | Chemsrc [chemsrc.com]

- 14. This compound CAS#: 31431-19-3 [m.chemicalbook.com]

- 15. tandfonline.com [tandfonline.com]

synthesis of 4-Amino-3-nitrobenzophenone from benzophenone precursors

An In-depth Technical Guide to the Synthesis of 4-Amino-3-nitrobenzophenone from Benzophenone Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate vital for the synthesis of various heterocyclic systems, including benzimidazoles and imidazolopyridines, which are significant in pharmaceutical development.[1] This document provides a comprehensive technical overview of established synthetic routes to this compound, starting from various benzophenone precursors. It includes detailed experimental protocols, comparative quantitative data, and a visual representation of the primary synthetic pathway to guide researchers in its efficient preparation. The compound typically presents as a yellow to orange solid crystalline powder.[2][3]

Introduction to Synthetic Strategies

The synthesis of this compound (CAS: 31431-19-3) can be achieved through several distinct pathways, primarily involving the introduction of nitro and amino groups onto a benzophenone framework.[2] The choice of strategy often depends on the availability of starting materials, desired purity, and scalability. Key approaches documented in the literature include:

-

Nucleophilic Aromatic Substitution (SNAr) on Halogenated or Methoxy Precursors: This is a common and effective method, involving the displacement of a leaving group (e.g., -F, -Cl, -OCH₃) from the 4-position of a 3-nitrobenzophenone derivative by ammonia or an ammonia equivalent.

-

Direct Nitration of an Aminobenzophenone Precursor: While seemingly direct, this route can be complicated by the directing effects of the amino and benzoyl groups, potentially leading to a mixture of isomers and over-nitration.[4]

This guide will focus on the most well-documented and reproducible methods, particularly those employing the SNAr strategy.

Detailed Experimental Protocols

Route 1: From 4-Methoxy-3-nitrobenzophenone via Amination

This two-step route begins with the Friedel-Crafts benzoylation of p-nitroanisole, followed by a nucleophilic substitution of the methoxy group.[5]

Step 2.1.1: Synthesis of 4-Methoxy-3-nitrobenzophenone

-

Protocol:

-

To a stirred mixture of p-nitroanisole (30.6 g, 0.2 mole) and anhydrous ferric chloride (2.0 g), add benzoyl chloride (34.8 g, 0.24 mole) dropwise over a period of one hour at 30°C.[5]

-

Slowly raise the temperature of the reaction mixture to 135-140°C and maintain for 5 hours.[5]

-

After cooling to 30°C, pour the mixture into a solution of 10N hydrochloric acid (5 ml) with crushed ice (300 g).[5]

-

Extract the product with chloroform (200 ml).[5]

-

Dry the organic layer over anhydrous potassium carbonate, filter, and evaporate the solvent under vacuum.[5]

-

Recrystallize the resulting residue from methanol to yield 4-methoxy-3-nitrobenzophenone as yellow needles.[5]

-

Step 2.1.2: Synthesis of this compound

-

Protocol:

-

Heat a mixture of 4-methoxy-3-nitrobenzophenone (25.7 g, 0.1 mole) and excess 25% aqueous ammonia (0.6 mole) in a closed pressure vessel at 120°C for 5 hours.[5]

-

Cool the reaction mixture to 30°C and dilute with water (500 ml).[5]

-

Filter the product which separates out.[5]

-

Recrystallize the solid to yield this compound as yellow needles.[5]

-

Route 2: From (4-Fluoro-3-nitrophenyl)(phenyl)methanone via Amination

This method utilizes a highly reactive fluoro-substituted precursor, allowing for milder reaction conditions.

-

Protocol:

-

To a solution of (4-Fluoro-3-nitrophenyl)(phenyl)methanone (130 mg, 530.16 μmol) in tetrahydrofuran, add 25% ammonia solution (90 μL, 583.18 μmol) and N,N-diisopropylethylamine (109 μL, 636.19 μmol).[6]

-

Stir the reaction mixture at 20°C for 24 hours.[6]

-

The product, this compound, is isolated following an appropriate workup procedure.

-

Route 3: From 3-Nitro-4-chlorobenzophenone via Amination

This pathway uses a chloro-substituted precursor and requires high-pressure conditions. While viable, this method can present challenges with byproduct formation, such as 3-amino-4-hydroxy-benzophenone.[7]

-

Protocol:

-

Place 3-nitro-4-chlorobenzophenone, an organic solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and 10-25% aqueous ammonia into a high-pressure kettle.[7]

-

Stir and heat the mixture to 80-130°C for 18-24 hours.[7]

-

Maintain the pressure inside the kettle at 0.4-0.6 MPa during the reaction.[7]

-

Isolate the 3-nitro-4-amino-benzophenone product after cooling and depressurization. Purity can be a concern with this method.[7]

-

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthetic routes, allowing for easy comparison of their efficiency and required conditions.

Table 1: Synthesis of Intermediate 4-Methoxy-3-nitrobenzophenone

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | p-Nitroanisole | [5] |

| Temperature | 135-140°C | [5] |

| Reaction Time | 5 hours | [5] |

| Yield | 60% | [5] |

Table 2: Comparative Data for this compound Synthesis

| Parameter | Route 1 (from Methoxy) | Route 2 (from Fluoro) | Route 3 (from Chloro) |

|---|---|---|---|

| Precursor | 4-Methoxy-3-nitrobenzophenone | (4-Fluoro-3-nitrophenyl)(phenyl)methanone | 3-Nitro-4-chlorobenzophenone |

| Temperature | 120°C (in pressure vessel) | 20°C | 80-130°C (in pressure vessel) |

| Reaction Time | 5 hours | 24 hours | 18-24 hours |

| Reported Yield | 90% | 45%[6] | Yield variable, purity concerns[7] |

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from p-nitroanisole, as detailed in Route 1.

Caption: Synthetic pathway from p-nitroanisole to the target compound.

Safety and Handling

Information regarding the specific toxicity of this compound is limited.[2] However, due to the presence of aromatic nitro and amino functional groups, it should be handled with care as it may exhibit mutagenic or toxic properties similar to other compounds in its class.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is well-documented, with the nucleophilic aromatic substitution (SNAr) pathway offering the most reliable and high-yielding results. The method starting from 4-methoxy-3-nitrobenzophenone provides an excellent yield of 90% under controlled pressure and temperature conditions.[5] While routes from fluoro- and chloro- precursors are also viable, they present trade-offs in terms of reaction conditions, yield, and potential for impurities.[6][7] The protocols and data presented in this guide offer a solid foundation for researchers undertaking the synthesis of this valuable pharmaceutical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. stmarys-ca.edu [stmarys-ca.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

4-Amino-3-nitrobenzophenone: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzophenone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique molecular architecture, featuring an amino group, a nitro group, and a benzophenone core, provides multiple reactive sites for constructing complex molecular frameworks.[3] This versatility makes it an indispensable building block in the synthesis of a wide array of high-value organic compounds, particularly in the pharmaceutical, dye, and materials science industries.[2][4] This guide provides an in-depth overview of the synthesis, properties, and significant applications of this compound, complete with experimental protocols and pathway visualizations to support researchers in their synthetic endeavors.

Physicochemical and Spectral Data

The physical and chemical properties of this compound are crucial for its handling, reaction optimization, and characterization. This data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 31431-19-3 | [1][5] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][5] |

| Molecular Weight | 242.23 g/mol | [5][6] |

| Appearance | Yellow to orange powder/crystals | [1][2][7] |

| Melting Point | 139-143 °C | [2][5] |

| Boiling Point | 449.7 °C at 760 mmHg | [2][7] |

| Density | 1.333 g/cm³ | [2][7] |

| Water Solubility | 10 mg/L (at 20 °C) | [1][7] |

| pKa | -2.67 ± 0.10 (Predicted) | [1] |

| LogP | 3.51240 | [2] |

Table 2: Spectral Data for Characterization

| Spectroscopic Technique | Purpose |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Elucidates the proton environment in the molecule, confirming the arrangement of aromatic and amino protons. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Determines the number and type of carbon atoms, confirming the carbon skeleton. |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | Identifies characteristic functional groups such as N-H (amine), C=O (ketone), and N-O (nitro) stretches. |

| MS (Mass Spectrometry) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. |

Synthesis of this compound

The industrial production of this compound is typically achieved through a multi-step synthetic sequence.[1][2] A common and efficient route involves the Friedel-Crafts benzoylation of a suitable anisole derivative, followed by a nucleophilic aromatic substitution reaction.

A well-documented laboratory-scale synthesis starts from p-nitroanisole, which is first benzoylated to form 4-methoxy-3-nitrobenzophenone. This intermediate is then treated with ammonia or an alkylamine to displace the methoxy group, yielding the desired this compound or its N-alkylated derivatives.[8]

Experimental Protocol: Synthesis from p-Nitroanisole[9]

Part 1: Synthesis of 4-Methoxy-3-nitrobenzophenone

-

Setup: A stirred mixture of p-nitroanisole (30.6 g, 0.2 mole) and anhydrous ferric chloride (2.0 g) is prepared in a suitable reaction vessel at 30°C.

-

Addition of Reagent: Benzoyl chloride (34.8 g, 0.24 mole) is added dropwise to the mixture over a period of 1 hour.

-

Reaction: The temperature of the reaction mixture is gradually raised to 135-140°C over 30 minutes and maintained for 5 hours.

-

Work-up: The mixture is cooled to 30°C and poured into a mixture of 10N hydrochloric acid (5 ml) and crushed ice (300 g).

-

Extraction: The product is extracted with chloroform (200 ml). The organic layer is then dried over anhydrous potassium carbonate.

-

Purification: After removing the drying agent, the chloroform is evaporated under vacuum. The resulting residue is recrystallized from methanol to yield yellow needles of 4-methoxy-3-nitrobenzophenone (Yield: 60%, m.p. 105°C).

Part 2: Synthesis of this compound

-

Setup: A mixture of 4-methoxy-3-nitrobenzophenone (25.7 g, 0.1 mole) and excess aqueous ammonia (25%) is placed in a closed pressure vessel.

-

Reaction: The vessel is heated to 120°C for 5 hours. The high lability of the methoxy group, activated by the ortho-nitro and para-benzoyl electron-withdrawing groups, facilitates nucleophilic displacement.[8]

-

Work-up: The reaction mixture is cooled to 30°C and diluted with water (500 ml).

-

Isolation: The product that separates out is collected by filtration.

-

Purification: The crude product is recrystallized to give pure this compound as yellow needles.

Applications as a Synthetic Intermediate

The strategic placement of the amino and nitro groups on the benzophenone scaffold makes this compound a versatile precursor for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.[3][9][10]

1. Synthesis of Benzodiazepines: this compound is a precursor to 2-amino-5-nitrobenzophenone, a key starting material in the synthesis of nitrazepam, a benzodiazepine drug.[8][11] The synthesis involves the reduction of the nitro group at position 3 and subsequent chemical modifications. The synthesis of benzodiazepine rings often requires substituted 2-aminobenzophenones.[12][13]

2. Synthesis of Heterocyclic Systems: It serves as a crucial intermediate for preparing benzimidazoles, imidazolopyridines, and other nitrogen-containing heterocyclic ring systems.[3][5] These scaffolds are of significant interest in drug discovery due to their diverse biological activities. The amino group can be diazotized and substituted, or it can participate in condensation reactions, while the nitro group can be reduced to an amine, opening pathways for further cyclization reactions.

3. Synthesis of Dyes and Materials: The chromophoric nature of the molecule makes it a useful intermediate in the synthesis of dyes and pigments.[2][4] Furthermore, its structure can be incorporated into polymers to develop materials with specific UV-absorbing or photochemical properties.[2]

Safety and Handling

This compound is classified as an irritant and is harmful if inhaled, swallowed, or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1] Work should be conducted in a well-ventilated area or a fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[1][6][7]

Conclusion

This compound is a high-value intermediate whose utility in organic synthesis is well-established. Its multifunctional nature allows for the efficient construction of complex molecules, particularly nitrogen-containing heterocycles that are central to the development of pharmaceuticals. A thorough understanding of its properties, synthetic routes, and reactivity is essential for chemists and researchers aiming to leverage this potent building block in their synthetic strategies. The protocols and pathways detailed in this guide serve as a foundational resource for the effective application of this compound in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 31431-19-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound CAS#: 31431-19-3 [m.chemicalbook.com]

- 6. This compound Manufacturer Exporter Supplier from Surat India [gauranginternational.in]

- 7. echemi.com [echemi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Nitrazepam - Wikipedia [en.wikipedia.org]

- 12. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 13. prospects.wum.edu.pl [prospects.wum.edu.pl]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-3-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzophenone is a valuable bifunctional molecule in organic synthesis, particularly as a precursor for the construction of various heterocyclic compounds.[1] Its chemical behavior is dictated by the interplay of three key functional groups: a nucleophilic amino group, a strongly electron-withdrawing nitro group, and a bulky, electron-withdrawing benzoyl group. This guide provides a comprehensive analysis of the reactivity of the primary amino group in this compound, supported by quantitative data, detailed experimental protocols for key transformations, and visual diagrams to elucidate reaction pathways and workflows.

The core of this molecule's utility lies in the nuanced reactivity of its amino group, which is significantly modulated by the electronic and steric effects of the adjacent nitro and benzoyl substituents. Understanding these influences is paramount for designing efficient synthetic routes to novel pharmaceuticals and other advanced materials.

Electronic and Steric Effects on the Amino Group

The reactivity of the amino group in this compound is substantially diminished compared to aniline due to the powerful electron-withdrawing nature of the ortho-nitro group and the para-benzoyl group. This deactivation is a consequence of both inductive and resonance effects.

-

Inductive Effect (-I): The highly electronegative oxygen atoms of the nitro group and the carbonyl of the benzoyl group pull electron density away from the aromatic ring through the sigma bond framework. This reduces the electron density on the nitrogen atom of the amino group, making it less nucleophilic and less basic.

-

Resonance Effect (-M): The nitro and benzoyl groups also withdraw electron density through resonance, further delocalizing the lone pair of electrons on the amino nitrogen. This delocalization stabilizes the lone pair, making it less available for donation to electrophiles.

The predicted pKa of the conjugate acid of this compound is -2.67±0.10, which is significantly lower than that of aniline (pKa of anilinium ion is ~4.6), indicating a dramatic decrease in basicity.[2][3]

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effects of the nitro and benzoyl groups. While specific constants for the benzoyl group can vary, it is generally considered electron-withdrawing. The nitro group has a large positive σ value, indicating its strong electron-withdrawing character.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31431-19-3 | [2][3] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 242.23 g/mol | [2][3] |

| Appearance | Yellow to orange powder | [2] |

| Melting Point | 140-143 °C | [6][7] |

| Predicted pKa | -2.67 ± 0.10 | [2][3] |

| Water Solubility | Sparingly soluble | [2] |

Key Reactions of the Amino Group

Despite its reduced nucleophilicity, the amino group in this compound can undergo several important chemical transformations, which are crucial for its use as a synthetic intermediate.

Acylation

N-acylation of the amino group is a common reaction to introduce an acyl group, which can serve as a protecting group or as a precursor for further transformations. Due to the deactivated nature of the amino group, acylation may require more forcing conditions compared to aniline.

Experimental Protocol: General Procedure for N-Acylation

This protocol is a generalized procedure based on the acylation of substituted anilines and should be optimized for this compound.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution.

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Table 2: Representative Acylation Reaction Parameters

| Acylating Agent | Base | Solvent | Typical Reaction Time | Typical Yield |

| Acetyl Chloride | Triethylamine | DCM | 2-6 h | Moderate to High |

| Acetic Anhydride | Pyridine | Pyridine | 4-12 h | Moderate to High |

| Benzoyl Chloride | Triethylamine | THF | 6-24 h | Moderate to High |

Alkylation

N-alkylation of the amino group introduces an alkyl substituent. Direct alkylation can be challenging due to the low nucleophilicity of the amino group and the risk of over-alkylation. Reductive amination or specialized catalytic systems are often more effective for mono-alkylation.

Experimental Protocol: General Procedure for Reductive Amination

This is a generalized protocol and requires optimization for the specific substrate.

-

Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of an acid (e.g., acetic acid). Stir the mixture at room temperature for 1-4 hours to form the corresponding imine.

-

Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.

Diazotization

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

Experimental Protocol: General Procedure for Diazotization

Caution: Diazonium salts can be explosive when isolated. It is recommended to use them in situ.

-

Amine Suspension: Suspend this compound (1.0 eq) in an aqueous solution of a mineral acid (e.g., hydrochloric acid or sulfuric acid) in a beaker.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.

-

Reaction Completion: Stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution. The resulting diazonium salt solution should be used immediately in the subsequent reaction.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, yielding 3,4-diaminobenzophenone. This diamine is a key precursor for the synthesis of various heterocyclic systems, such as benzimidazoles.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

Catalyst Suspension: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation flask, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Solvent | Conditions | Notes |

| H₂, Pd/C | Ethanol/Methanol | Room temperature, 1 atm H₂ | High yield, clean reaction |

| SnCl₂·2H₂O | Ethanol/Ethyl Acetate | Reflux | Stoichiometric reagent |

| Fe, HCl | Water/Ethanol | Reflux | Classical method, requires acidic conditions |

| Na₂S₂O₄ | Water/THF | Room temperature | Mild reducing agent |

Synthesis of this compound

A documented synthetic route to this compound involves the nucleophilic aromatic substitution of (4-Fluoro-3-nitrophenyl)(phenyl)methanone.[8]

Table 4: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| (4-Fluoro-3-nitrophenyl)(phenyl)methanone | Ammonium hydroxide, N,N-diisopropylethylamine | Tetrahydrofuran | 20 °C | 24 h | 45% | [8] |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key reaction pathway and a typical experimental workflow.

Caption: Reaction pathway for the conversion of this compound to other substituted benzophenones via a diazonium salt intermediate.

Caption: A generalized experimental workflow for the N-acylation of this compound.

Conclusion

The amino group in this compound exhibits significantly reduced reactivity due to the strong electron-withdrawing effects of the adjacent nitro and benzoyl groups. Nevertheless, it remains a key functional handle for a variety of important chemical transformations, including acylation, alkylation, and diazotization. Furthermore, the selective reduction of the nitro group provides a valuable route to 3,4-diaminobenzophenone, a precursor to medicinally relevant heterocyclic compounds. A thorough understanding of the electronic factors governing its reactivity and the appropriate selection of reaction conditions are crucial for the successful utilization of this compound in synthetic organic chemistry and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 31431-19-3 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | CAS#:31431-19-3 | Chemsrc [chemsrc.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Stability of 4-Amino-3-nitrobenzophenone Under Normal Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Amino-3-nitrobenzophenone under normal conditions. The information presented herein is crucial for researchers, scientists, and drug development professionals involved in the handling, storage, and utilization of this chemical intermediate in pharmaceutical and organic synthesis.

Introduction

This compound (CAS No: 31431-19-3) is a yellow crystalline powder with the molecular formula C₁₃H₁₀N₂O₃.[1][2] It serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[3][4] Understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of the final products. This guide summarizes available data on its physical and chemical properties, provides recommended storage conditions, and outlines experimental protocols for its stability assessment based on established guidelines.

Physicochemical Properties and Stability Data

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellow to light orange powder/crystals | [1][5] |

| Melting Point | 138 - 143 °C | [6][7][8] |

| Boiling Point | 449.7 °C at 760 mmHg (rough estimate) | [9] |

| Water Solubility | 10 mg/L (at 20 °C) | [1] |

Table 2: Chemical and Stability Information

| Property | Value/Information | Reference(s) |

| Chemical Stability | Stable under normal temperatures and pressures. | [1][4] |

| Recommended Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep in a dark place under an inert atmosphere at room temperature. | [1][7] |

| Incompatible Substances | Information not explicitly available, but avoidance of strong oxidizing agents and extreme pH conditions is prudent for aromatic amines and nitro compounds. | |

| Hazardous Decomposition | When heated to decomposition, it may emit toxic fumes. | [3] |

Experimental Protocols for Stability Assessment

While specific experimental stability data for this compound is not published, its stability can be thoroughly evaluated using established methodologies for chemical intermediates and active pharmaceutical ingredients. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies, which are designed to identify potential degradation products and pathways.[7][10][11]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. This helps to elucidate the intrinsic stability of the molecule.

3.1.1. Thermal Stress

-

Objective: To evaluate the effect of high temperature on the stability of the solid compound.

-

Methodology:

-

Place a known quantity of this compound in a suitable container (e.g., glass vial).

-

Expose the sample to elevated temperatures (e.g., 60°C, 80°C, and a temperature below its melting point) for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

At each time point, withdraw a sample and analyze it for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

3.1.2. Photostability

-

Objective: To assess the stability of the compound when exposed to light.

-

Methodology:

-

Expose a sample of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples for any changes in appearance, purity, and degradation products.

-

3.1.3. Hydrolytic Stability (Acid and Base)

-

Objective: To determine the susceptibility of the compound to hydrolysis under acidic and basic conditions.

-

Methodology:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Maintain the solutions at a controlled temperature (e.g., room temperature and 60°C).

-

At specified time intervals, withdraw aliquots, neutralize them, and analyze by HPLC to quantify the parent compound and any degradants.

-

3.1.4. Oxidative Stability

-

Objective: To evaluate the compound's sensitivity to oxidation.

-

Methodology:

-

Prepare a solution of this compound in a solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature for a specified duration.

-

Monitor the reaction mixture at different time points for the formation of degradation products using HPLC.

-

Visualization of Stability Assessment and Potential Degradation

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical intermediate like this compound, based on the principles of forced degradation studies.

Potential Degradation Pathway

Based on the general chemistry of nitroaromatic compounds, a likely degradation pathway for this compound under reductive stress conditions involves the reduction of the nitro group. This can proceed through various intermediates to the corresponding amine.

Conclusion

This compound is a chemically stable compound under normal storage conditions. For drug development and manufacturing purposes, a comprehensive stability profile should be established through forced degradation studies as outlined in this guide. Such studies will provide critical information on potential degradation products and pathways, which is essential for the development of stable formulations and for regulatory submissions. Adherence to recommended storage conditions is crucial to maintain the integrity and purity of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. database.ich.org [database.ich.org]

- 6. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. S.R. CHEMICALS [srchemicals.co.in]

- 9. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]

- 10. Ich guideline for stability testing | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

In-depth Technical Guide: Safety and Handling of 4-Amino-3-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer and adhere to all applicable local, state, and federal regulations regarding the handling and disposal of this chemical.

Introduction

4-Amino-3-nitrobenzophenone is an organic aromatic compound with the chemical formula C₁₃H₁₀N₂O₃.[1] It presents as a yellow to orange solid powder with minimal odor.[1] Structurally, it features a benzophenone core substituted with both an amino and a nitro functional group.[1] This compound is primarily utilized in pharmaceutical research and organic synthesis as an intermediate for creating more complex molecules, including those with potential analgesic, anti-inflammatory, or anticonvulsant properties.[1] Given its chemical nature, particularly the presence of nitro and amino groups, it is prudent to handle this compound with care, as it may exhibit properties similar to other aromatic amines and nitro compounds, which can include mutagenic or toxic effects.[1]

Physicochemical and Toxicological Data

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 31431-19-3 | [Multiple sources] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [Multiple sources] |

| Molecular Weight | 242.23 g/mol | [Multiple sources] |

| Appearance | Yellow to orange powder | [1] |

| Melting Point | 139-143 °C | |

| Water Solubility | Sparingly soluble | [1] |

| Odor | Minimal | [1] |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

(Source: Aggregated from multiple safety data sources)

Experimental Protocols for Safety Assessment

While specific experimental safety studies for this compound are not publicly available, standardized OECD guidelines are used to determine the toxicological properties of chemical substances. Below are generalized workflows for key toxicity assessments.

Acute Oral, Dermal, and Inhalation Toxicity Testing

The assessment of acute toxicity is crucial for understanding the potential immediate health effects of a substance. The following diagram illustrates a generalized workflow based on OECD test guidelines.

Caption: Generalized workflow for acute toxicity testing.

In Vitro Skin and Eye Irritation Testing

Modern safety assessment often employs in vitro methods to reduce animal testing. The following diagram outlines a general procedure for skin and eye irritation testing using reconstructed human tissue models.

Caption: Generalized workflow for in vitro irritation testing.

Safe Handling and Personal Protective Equipment (PPE)

Due to its classification as a skin, eye, and respiratory irritant, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Use local exhaust ventilation to control the dispersion of dust.[2]

Personal Protective Equipment (PPE)

The following diagram illustrates the logical relationship for selecting and using appropriate PPE.

Caption: Personal Protective Equipment (PPE) selection guide.

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.

-